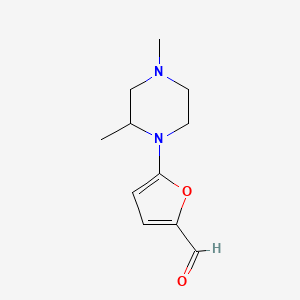
5-(2,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol This compound is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Métodos De Preparación
The synthesis of 5-(2,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,4-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
5-(2,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 5-(2,4-Dimethylpiperazin-1-yl)furan-2-carboxylic acid, while reduction would yield 5-(2,4-Dimethylpiperazin-1-yl)furan-2-methanol .
Aplicaciones Científicas De Investigación
5-(2,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections due to its potential antibacterial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds with potential biological activity.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The piperazine ring and furan moiety may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
5-(2,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde can be compared with other similar compounds, such as:
- 5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde
5-(Piperazin-1-yl)furan-2-carbaldehyde: Lacks the methyl groups on the piperazine ring, which may affect its reactivity and biological activity.
5-(2-Methylpiperazin-1-yl)furan-2-carbaldehyde: Contains only one methyl group on the piperazine ring, which may result in different chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
5-(2,4-dimethylpiperazin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-9-7-12(2)5-6-13(9)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3 |
Clave InChI |
DCVSQQKKQVEYQA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C2=CC=C(O2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


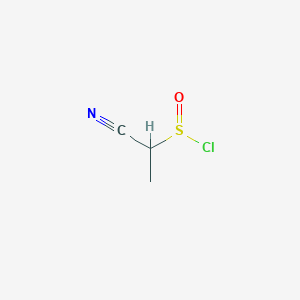
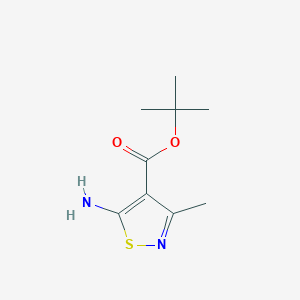

![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)


![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
![11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13164465.png)

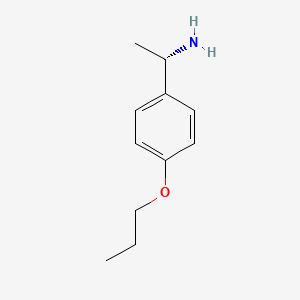
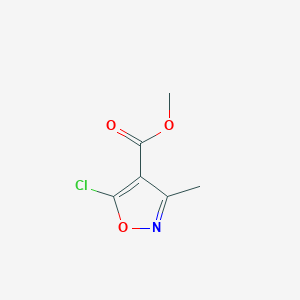

![2-Methyl-1-[1-(methylamino)cyclobutyl]propan-1-one](/img/structure/B13164505.png)

